This is primarily because HSBR is a commercially produced material with its specific formulation and production details often considered proprietary information by the manufacturers. This limited public information makes it challenging to design and conduct rigorous scientific research on the material itself.
However, research efforts are ongoing in related areas that may indirectly contribute to a better understanding of HSBR:
Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated, is a synthetic polymer characterized by its unique structure and properties. It is commonly known as a hydrogenated styrene-butadiene block copolymer. This compound is typically found in the form of white, odorless pellets and is recognized for its excellent mechanical properties, including high elasticity and durability. The chemical formula can be represented as with a CAS number of 68648-89-5. Its applications span various industries, particularly in the production of plastics and rubber materials .
The primary chemical reaction involving benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated, is the polymerization process. This involves the addition of styrene and 1,3-butadiene monomers under specific conditions to form the block copolymer. The hydrogenation process further modifies the unsaturated bonds in the polymer to enhance stability and reduce reactivity, making it more suitable for applications requiring durability and resistance to environmental factors .
The synthesis of benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated typically involves two main processes:
Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated has a wide range of applications across various industries:
Several compounds share structural similarities with benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Styrene-Butadiene Rubber (SBR) | Copolymer | Widely used in tires; less resistant than hydrogenated variants |
Ethylene Propylene Diene Monomer (EPDM) | Terpolymer | Excellent weather resistance; used in roofing materials |
Polybutadiene | Homopolymer | High resilience; primarily used in tire manufacturing |
Hydrogenated Nitrile Butadiene Rubber (HNBR) | Copolymer | Enhanced heat resistance; used in automotive applications |
Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated stands out due to its balanced properties of elasticity and durability combined with lower reactivity due to hydrogenation. This makes it particularly valuable in applications where both mechanical performance and stability are critical .
The chemical structure of benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated is fundamentally characterized by its triblock copolymer architecture, where polystyrene blocks serve as hard segments flanking a central hydrogenated polybutadiene block. The polymer is officially designated with the Chemical Abstracts Service registry number 66070-58-4 and carries the European Community number 613-880-1. The molecular formula is represented as (C₈H₈·C₄H₆)ₓ, indicating the repeating units derived from styrene and butadiene monomers.
The hydrogenation process fundamentally alters the chemical structure by converting the unsaturated double bonds in the butadiene segments into saturated ethylene and butylene units. This transformation eliminates the reactive sites that are prone to oxidative degradation and thermal decomposition. Advanced characterization techniques using carbon-13 nuclear magnetic resonance spectroscopy have revealed the detailed microstructure of these hydrogenated copolymers. The spectroscopic analysis demonstrates that hydrogenation creates distinct carbon environments, with methylene carbons appearing at 29.7 parts per million, representing long ethylene sequences, while butylene branches are characterized by peaks at 26.2 parts per million for methylene carbons and 10.7 parts per million for methyl carbons.
The nomenclature system for this polymer reflects its complex structure and processing history. Alternative names include hydrogenated styrene-butadiene polymer, poly(butadiene-co-styrene) hydrogenated, and styrene-ethylene/butylene-styrene block copolymer. The systematic Chemical Abstracts nomenclature emphasizes the parent monomers and the subsequent hydrogenation modification, providing clear identification for regulatory and commercial purposes.
The historical development of benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated traces its origins to the broader synthetic rubber research programs of the early twentieth century. The foundational work began in 1829 when Michael Faraday established that natural rubber possessed the empirical formula C₅H₈, providing the chemical basis for subsequent synthetic efforts. This early understanding led to the isolation of isoprene by Greville Williams in 1860 and the first synthetic rubber production by Gustave Bouchardat in 1879.
The immediate precursor to hydrogenated styrene-butadiene copolymers emerged from German research at IG Farben during the 1920s. By 1929, German chemists had developed the sodium polymerization process for butadiene, creating the foundation polymer designated as "Buna" where "bu" represented butadiene and "na" represented natrium, the chemical symbol for sodium. The critical advancement came with the development of Buna S, incorporating both butadiene and styrene monomers in the polymerization process.
The wartime period of 1942-1945 marked a transformational phase in synthetic rubber development, driven by the strategic necessity to replace natural rubber supplies disrupted by military conflicts. The United States Synthetic Rubber Program established a coordinated effort involving major rubber companies including The Firestone Tire & Rubber Company, The B.F. Goodrich Company, The Goodyear Tire & Rubber Company, and United States Rubber Company. This program resulted in the production of 920,000 tons per year of synthetic rubber by 1945, with 85 percent consisting of the styrene-butadiene copolymer designated as Government Rubber-Styrene.
The development of hydrogenated versions represented a subsequent technological advancement aimed at addressing the limitations of conventional styrene-butadiene copolymers. The hydrogenation process was developed to eliminate the unsaturated double bonds that rendered the original polymers susceptible to thermal degradation, oxidation, and ultraviolet radiation damage. This modification dramatically improved the thermal stability, weathering resistance, and chemical resistance while maintaining the desirable mechanical properties of the parent polymer.
Industrial significance of hydrogenated styrene-butadiene copolymers has expanded considerably since their commercial introduction. The global market for hydrogenated styrene butadiene rubber reached approximately 150.7 million United States dollars in 2023, with projections indicating growth to 234.7 million dollars by 2033, representing a compound annual growth rate of 6.5 percent. The automotive sector represents the largest application segment, utilizing these materials extensively in tire manufacturing, particularly for high-performance and all-season tires where improved wet grip and reduced rolling resistance are critical performance parameters.
The synthesis and characterization of benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated presents several significant research challenges that continue to drive innovation in polymer science. The primary synthesis challenge involves achieving complete and selective hydrogenation of the butadiene segments while preserving the aromatic styrene blocks intact. This selectivity requirement necessitates sophisticated catalytic systems that can distinguish between different types of unsaturated bonds within the same polymer chain.
Catalytic system development represents a major area of ongoing research, with investigations focusing on both homogeneous and heterogeneous catalyst approaches. Heterogeneous catalysts based on precious metals such as platinum and palladium supported on various substrates including silica, titania, zirconia, and alumina have shown promising results. Research has demonstrated that palladium catalysts supported on rare earth modified alumina exhibit superior activity compared to platinum-based systems, achieving greater than 98 percent conversion of double bonds while maintaining less than 2 percent benzene ring hydrogenation.
The characterization challenges center on developing analytical methods capable of precisely determining the degree of hydrogenation and the resulting microstructure. Carbon-13 nuclear magnetic resonance spectroscopy has emerged as a particularly powerful technique for this purpose, providing detailed information about the chemical environment of different carbon atoms within the polymer structure. However, the complexity of the spectra requires sophisticated interpretation methods to distinguish between different structural features and quantify the extent of hydrogenation.
Process optimization presents additional challenges related to reaction conditions, catalyst loading, and product purification. The hydrogenation reaction typically requires elevated temperatures and pressures, creating a three-phase reaction system involving dissolved polymer, solid catalyst, and gaseous hydrogen. Achieving uniform mixing and heat transfer under these conditions while maintaining catalyst selectivity requires careful engineering design and process control.
Quality control and property prediction represent ongoing challenges in industrial production. The relationship between processing conditions, molecular structure, and final properties is complex and not fully understood. Research has shown that mechanical properties such as tensile strength and modulus increase with the degree of hydrogenation, attributed to enhanced segregation of the microdomain structure. However, predicting these property changes based on processing parameters remains an active area of investigation.
Irritant